molecular formula C5H7NO B14291330 3-Ethylideneazetidin-2-one CAS No. 113385-83-4

3-Ethylideneazetidin-2-one

Cat. No.: B14291330
CAS No.: 113385-83-4
M. Wt: 97.12 g/mol
InChI Key: JZZAQIAMLCIJQP-UHFFFAOYSA-N
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Description

3-Ethylideneazetidin-2-one is a heterocyclic organic compound featuring a four-membered azetidinone ring with an ethylidene substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylideneazetidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of ethylidene derivatives with azetidinone precursors in the presence of a base. For instance, the reaction of ethylidene malonate with azetidinone under basic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected to ensure efficient cyclization and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylideneazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.

    Substitution: The azetidinone ring can participate in nucleophilic substitution reactions, where the ethylidene group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or halides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Products may include this compound oxides or ketones.

    Reduction: The major product is 3-ethylazetidin-2-one.

    Substitution: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

3-Ethylideneazetidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for developing new pharmaceuticals.

    Industry: It is used in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which 3-ethylideneazetidin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethylidene group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    Azetidin-2-one: Lacks the ethylidene substituent, making it less reactive in certain chemical reactions.

    3-Methylideneazetidin-2-one: Features a methylidene group instead of an ethylidene group, affecting its chemical properties and reactivity.

    3-Phenylideneazetidin-2-one:

Uniqueness: 3-Ethylideneazetidin-2-one is unique due to its specific ethylidene substituent, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for targeted modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

113385-83-4

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

3-ethylideneazetidin-2-one

InChI

InChI=1S/C5H7NO/c1-2-4-3-6-5(4)7/h2H,3H2,1H3,(H,6,7)

InChI Key

JZZAQIAMLCIJQP-UHFFFAOYSA-N

Canonical SMILES

CC=C1CNC1=O

Origin of Product

United States

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